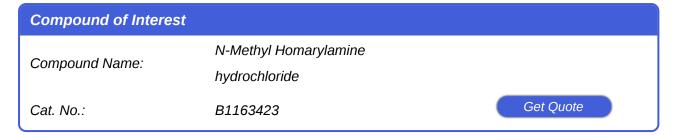


An In-depth Technical Guide to N-Methyl Homarylamine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Homarylamine hydrochloride, a synthetic compound classified under the phenethylamine family, is primarily utilized as an analytical reference standard in forensic and research settings. Its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA) necessitates robust analytical methods for its differentiation. This technical guide provides a comprehensive overview of N-Methyl Homarylamine hydrochloride, including its chemical properties, a detailed synthesis protocol, analytical methodologies, and a discussion of its potential pharmacological activities based on related compounds. Due to the limited availability of specific experimental data in peer-reviewed literature, some sections of this guide are based on established principles for structurally similar phenethylamines.

Chemical and Physical Properties

N-Methyl Homarylamine hydrochloride is the hydrochloride salt of N,N-dimethyl-1,3-benzodioxole-5-ethanamine. Its core structure consists of a phenethylamine backbone with a methylenedioxy bridge on the phenyl ring and two methyl groups on the terminal amine.



Property	Value	Reference
Formal Name	N,N-dimethyl-1,3- benzodioxole-5-ethanamine, monohydrochloride	[1]
Synonyms	N,N-dimethyl Homopiperonylamine, N- methyl Homarylamine	[1][2]
CAS Number	136366-39-7	[1]
Molecular Formula	C11H15NO2 • HCl	[1]
Formula Weight	229.7 g/mol	[1]
Appearance	Crystalline solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]
SMILES	CN(C)CCC1=CC(OCO2)=C2C =C1.Cl	[1]
InChI Key	UQIGBMMOTJOZDN- UHFFFAOYSA-N	[1]
Storage	-20°C	[2]
Stability	≥ 5 years	[1]

Synthesis of N-Methyl Homarylamine Hydrochloride

A plausible and efficient method for the synthesis of **N-Methyl Homarylamine hydrochloride** is the Eschweiler-Clarke reaction, which involves the reductive N-methylation of a primary or secondary amine using formaldehyde and formic acid. In this case, the precursor would be Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine).

Experimental Protocol: Eschweiler-Clarke Methylation

Foundational & Exploratory





This protocol describes the N-methylation of Homarylamine to yield N-Methyl Homarylamine, followed by conversion to its hydrochloride salt.

Materials:

- Homarylamine (N-methyl-1,3-benzodioxole-5-ethanamine)
- Formic acid (98-100%)
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)
- · Diethyl ether
- Sodium hydroxide (or other suitable base)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Standard glassware for extraction and purification

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Homarylamine in an excess of formic acid.
- Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde.
- Reaction: Heat the mixture to reflux (approximately 100°C) for several hours, until the
 evolution of carbon dioxide ceases. The reaction progress can be monitored by thin-layer
 chromatography (TLC).



Workup:

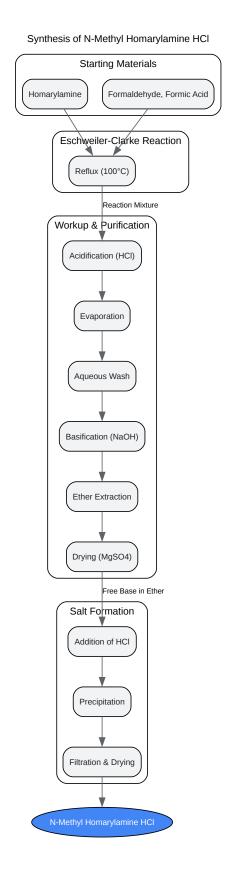
- Allow the reaction mixture to cool to room temperature.
- Carefully add concentrated hydrochloric acid to acidify the mixture.
- Evaporate the excess formic acid and water under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.
- Make the aqueous layer basic by the addition of a sodium hydroxide solution.
- Extract the free base (N-Methyl Homarylamine) with several portions of diethyl ether.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.

Salt Formation:

- Filter the dried ethereal solution.
- Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation of the hydrochloride salt is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl Homarylamine hydrochloride.

Diagram of Synthesis Workflow:





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Caption: Workflow for the synthesis of **N-Methyl Homarylamine hydrochloride** via Eschweiler-Clarke reaction.

Analytical Methods

The differentiation of **N-Methyl Homarylamine hydrochloride** from its regioisomers and other related phenethylamines is crucial in forensic analysis. Chromatographic and spectroscopic techniques are the primary methods for its identification and quantification. While the full experimental details from the seminal work by Noggle et al. (1991) are not publicly available, the abstract indicates that High-Performance Liquid Chromatography (HPLC) is a key technique for distinguishing it from its isomers.

High-Performance Liquid Chromatography (HPLC)

Based on the analysis of similar compounds, a reverse-phase HPLC method would be appropriate.

Hypothetical Protocol:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).
- Detection: UV detection at wavelengths around 237 nm and 288 nm, which are characteristic absorption maxima for related compounds like Homarylamine.[3]
- Flow Rate: Approximately 1.0 mL/min.
- Injection Volume: 10-20 μL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds.

Hypothetical Protocol:



- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- · Carrier Gas: Helium.
- Injection Mode: Split or splitless.
- Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.
- Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrum would be expected
 to show fragmentation patterns characteristic of phenethylamines, including a benzylic
 cleavage.

Spectroscopic Data

While specific spectra for **N-Methyl Homarylamine hydrochloride** are not readily available in the public domain, the following are expected characteristic features based on its structure and data from analogous compounds.

- ¹H NMR: Signals corresponding to the aromatic protons on the benzodioxole ring, the methylene protons of the dioxole ring, the ethyl chain protons, and the N-dimethyl protons.
- ¹³C NMR: Resonances for the carbons of the benzodioxole ring system, the ethyl side chain, and the N-methyl groups.
- FTIR: Absorption bands characteristic of the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methylenedioxy group.

Pharmacology and Mechanism of Action (Hypothesized)

There is a lack of specific pharmacological studies on **N-Methyl Homarylamine hydrochloride** in the scientific literature. However, based on its structural classification as a phenethylamine and its similarity to other psychoactive compounds, a potential mechanism of action can be inferred.

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Phenethylamines are known to interact with various components of the monoaminergic neurotransmitter systems. The primary hypothesized mechanisms include:

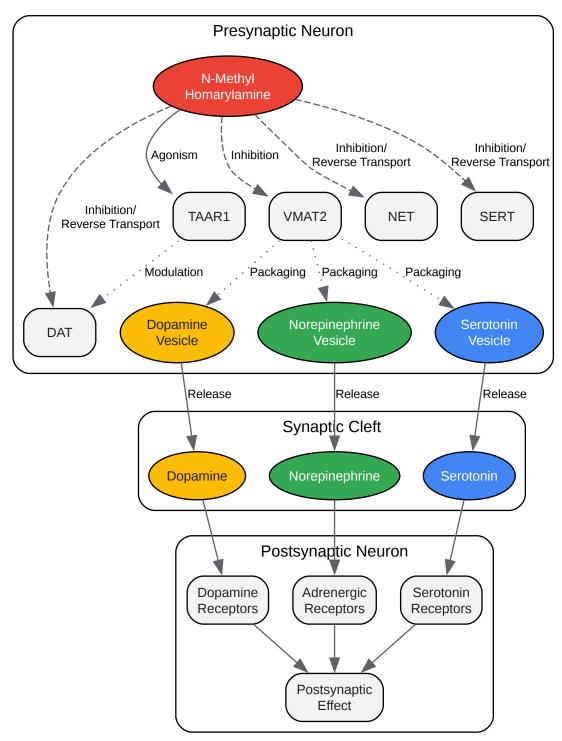
- Interaction with Monoamine Transporters: Phenethylamines can act as substrates for and/or
 inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and
 serotonin transporter (SERT). This can lead to an increase in the extracellular concentrations
 of these neurotransmitters.
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamines are agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and neuronal firing rates.
- Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Some phenethylamines can inhibit VMAT2, which is responsible for packaging monoamines into synaptic vesicles, leading to an increase in cytosolic neurotransmitter levels and subsequent reverse transport through DAT, NET, and SERT.

The N,N-dimethyl substitution may influence the potency and selectivity of these interactions compared to primary or secondary amine analogs.

Hypothesized Signaling Pathway:



Hypothesized Signaling Pathway of N-Methyl Homarylamine



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